
2-methyl-octahydro-1H-indole
概要
説明
2-methyl-octahydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
作用機序
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors . This suggests that 2-methyl-octahydro-1H-indole may also interact with various receptors, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s plausible that this compound may exhibit similar interactions.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound might be involved in similar biochemical pathways.
Pharmacokinetics
The indole nucleus is found in many important synthetic drug molecules , suggesting that this compound may have similar ADME properties that impact its bioavailability.
Result of Action
Indole derivatives are known to possess various biological activities . Therefore, it’s plausible that this compound may have similar effects.
Action Environment
It’s known that environmental factors can influence the action of indole derivatives . Therefore, it’s plausible that similar factors may influence the action of this compound.
生化学分析
Biochemical Properties
2-methyl-octahydro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression and metabolic flux . These effects can result in changes in cell proliferation, differentiation, and apoptosis, highlighting the potential therapeutic applications of this compound in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit time-dependent effects on cell viability and function . For example, prolonged exposure to this compound may lead to changes in cell signaling pathways and gene expression, resulting in altered cellular responses. Additionally, the stability of the compound can affect its efficacy and potency in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects on various physiological and biochemical parameters . For instance, low doses of this compound may enhance cell proliferation and differentiation, while high doses may induce cytotoxicity and apoptosis. Additionally, threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites . These interactions can influence cellular energy production, biosynthesis, and detoxification processes, highlighting the metabolic significance of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For instance, indole derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in target tissues. Additionally, binding to intracellular proteins can influence the distribution and activity of this compound within cells.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . For example, indole derivatives can be localized to the nucleus, where they can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, localization to other organelles, such as mitochondria or lysosomes, can influence the metabolic and signaling pathways regulated by this compound.
準備方法
The synthesis of 2-methyl-octahydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments .
化学反応の分析
科学的研究の応用
2-methyl-octahydro-1H-indole has a wide range of applications in scientific research:
類似化合物との比較
2-methyl-octahydro-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: Formed through the oxidation of indoles and used in medicinal chemistry.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold .
特性
IUPAC Name |
2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7-6-8-4-2-3-5-9(8)10-7/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHBAERTGJSGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


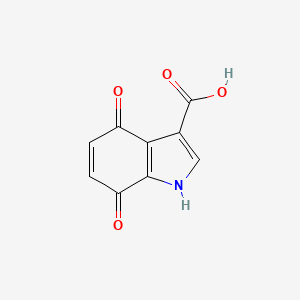


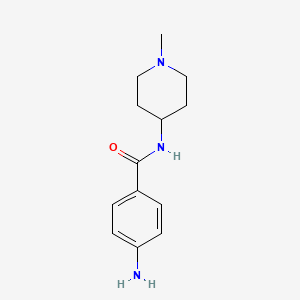


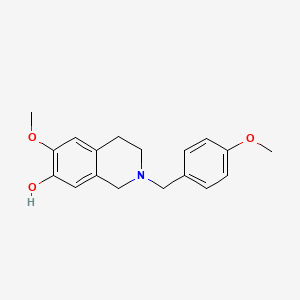



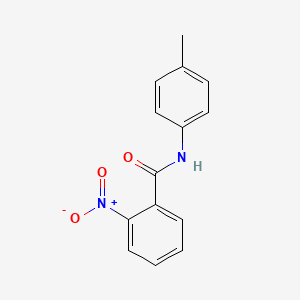
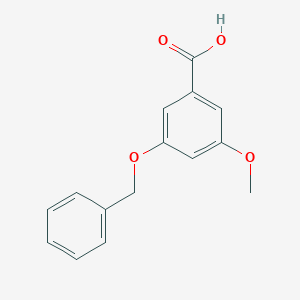
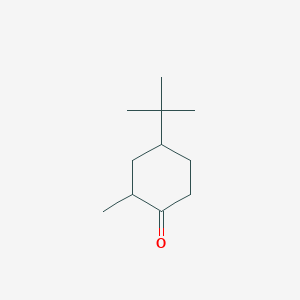
![N-methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B3269295.png)
